5,5-Dimethylhex-1-yne

Physical Chemistry Process Chemistry Purification

5,5-Dimethylhex-1-yne (CAS 108490-21-7), also known as neohexylacetylene, is a terminal alkyne with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol. Its structure is defined by a linear acetylenic unit (C≡C-H) connected to a sterically demanding tert-butyl group via a short alkyl chain.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 108490-21-7
Cat. No. B010065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethylhex-1-yne
CAS108490-21-7
Synonyms1-Hexyne, 5,5-dimethyl- (9CI)
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESCC(C)(C)CCC#C
InChIInChI=1S/C8H14/c1-5-6-7-8(2,3)4/h1H,6-7H2,2-4H3
InChIKeyPOTVXOWIFWCTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethylhex-1-yne (CAS 108490-21-7) Procurement Guide: Core Chemical Identity and Class Definition


5,5-Dimethylhex-1-yne (CAS 108490-21-7), also known as neohexylacetylene, is a terminal alkyne with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol [1]. Its structure is defined by a linear acetylenic unit (C≡C-H) connected to a sterically demanding tert-butyl group via a short alkyl chain [2]. This unique combination imparts a predictable yet versatile reactivity profile, making it a valuable building block in organic synthesis for applications ranging from medicinal chemistry to materials science [2].

Why 5,5-Dimethylhex-1-yne Cannot Be Replaced by Unbranched or Less-Substituted Terminal Alkynes


Generic substitution of 5,5-Dimethylhex-1-yne with simpler, unbranched terminal alkynes like 1-hexyne or 1-octyne is not scientifically valid due to profound differences in steric bulk, physicochemical properties, and biological activity. The presence of the tert-butyl group dramatically alters the compound's boiling point, vapor pressure, and lipophilicity [1], which directly impacts reaction selectivity, purification efficiency, and the conformation of resulting molecules [2]. Most critically, in medicinal chemistry, this specific alkyne is a key pharmacophore element in a clinical-stage drug candidate, and replacing it with any other alkyne would abolish potent biological activity [3]. The following evidence details these quantifiable, non-interchangeable characteristics.

Quantitative Differentiation of 5,5-Dimethylhex-1-yne from Structural Analogs: A Technical Evidence Review


Physicochemical Differentiation: Elevated Boiling Point and Reduced Vapor Pressure

5,5-Dimethylhex-1-yne exhibits a significantly higher boiling point and lower vapor pressure compared to its unbranched isomer, 1-octyne, and its less substituted analog, 1-hexyne. This is a direct consequence of the increased van der Waals forces and molecular mass imparted by the gem-dimethyl substitution pattern [1]. These differences have practical implications for handling, distillation, and reaction conditions, particularly in processes requiring precise temperature control or minimized volatility.

Physical Chemistry Process Chemistry Purification

Analytical Differentiation: Unique Gas Chromatographic Retention Index

5,5-Dimethylhex-1-yne can be unambiguously identified and differentiated from its structural isomers via gas chromatography due to its unique Kovats' retention index (I). On a non-polar squalane column at 80 °C, it exhibits an I value of 700 [1]. This value is distinct from its positional isomers, 3,3-dimethyl-1-hexyne and 4,4-dimethyl-1-hexyne, which have different retention indices, as branching location dramatically influences volatility and interaction with the stationary phase [2]. This provides a clear, quantifiable metric for identity verification and purity assessment.

Analytical Chemistry GC-MS Quality Control

Synthetic Efficiency: Quantitative One-Step Synthesis Protocol

A high-yielding, one-step synthesis of 5,5-Dimethylhex-1-yne has been demonstrated using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This represents a significant improvement in synthetic accessibility compared to multi-step procedures often required for complex alkynes, or compared to the less efficient synthesis of certain internal alkynes. The protocol provides a reliable and efficient route for obtaining the compound in a research setting, complete with detailed spectroscopic characterization [1].

Synthetic Methodology Process Chemistry Organic Synthesis

Biological Differentiation: Critical Pharmacophoric Element in a Clinical Candidate

5,5-Dimethylhex-1-yne is a key structural component of GT-2331 (also known as cipralisant), a potent histamine H3 receptor antagonist that has entered clinical trials [REFS-1, REFS-2]. In the context of the drug, the specific alkyne is critical for activity. The most potent enantiomer, (1R,2R)-4-(2-(5,5-dimethylhex-1-ynyl)cyclopropyl)imidazole, exhibits a binding affinity (Ki) of 0.18 ± 0.04 nM for the human histamine H3 receptor [2]. This is a remarkably high potency, and the (1S,2S) enantiomer is approximately 30-fold less potent (Ki = 5.3 ± 0.5 nM), underscoring the importance of the precise three-dimensional presentation of the alkyne group [2]. Replacing this specific alkyne with any other would completely abolish this activity.

Medicinal Chemistry Drug Discovery Pharmacology

Optimal Use Cases for 5,5-Dimethylhex-1-yne (CAS 108490-21-7) Based on Quantitative Evidence


Medicinal Chemistry: Building High-Affinity Histamine H3 Receptor Antagonists

This compound is the preferred terminal alkyne for synthesizing potent histamine H3 receptor antagonists. The (1R,2R)-4-(2-(5,5-dimethylhex-1-ynyl)cyclopropyl)imidazole scaffold has demonstrated a binding affinity of 0.18 nM at the H3 receptor, and the alkyne group is essential for this activity [REFS-1, REFS-2]. Any medicinal chemistry program targeting the H3 receptor should prioritize this specific building block.

Synthetic Chemistry: A Robust Substrate for Hydroboration and Coupling Reactions

Due to its sterically hindered tert-butyl group, 5,5-Dimethylhex-1-yne can be used to explore regioselective hydroboration and to introduce conformational constraint into molecules via Sonogashira or click chemistry [3]. The reported one-step, quantitative-yield synthesis [2] makes it a practical and scalable building block for these explorations.

Analytical Chemistry: A Certified Reference Standard for GC Method Development

With a documented Kovats' retention index of 700 on a non-polar squalane column [3], 5,5-Dimethylhex-1-yne can serve as a precise calibration standard for gas chromatography. Its distinct retention time allows for the development of methods to separate and quantify branched alkynes in complex mixtures.

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